molecular formula C12H10ClN3O4 B10904490 Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate

Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate

Cat. No.: B10904490
M. Wt: 295.68 g/mol
InChI Key: DSXWPPOAHGGSKO-UHFFFAOYSA-N
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Description

Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a nitro group, a chlorobenzyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate typically involves a multi-step process. One common method starts with the reaction of 4-chlorobenzyl chloride with hydrazine hydrate to form 4-chlorobenzyl hydrazine. This intermediate is then reacted with ethyl acetoacetate to form 1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate. The final step involves nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: 1-(4-aminobenzyl)-3-nitro-1H-pyrazole-5-carboxylate.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Hydrolysis: 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid.

Scientific Research Applications

Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorobenzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-(4-chlorobenzyl)-3-amino-1H-pyrazole-5-carboxylate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, chlorobenzyl group, and methyl ester group allows for a wide range of chemical modifications and applications.

Properties

Molecular Formula

C12H10ClN3O4

Molecular Weight

295.68 g/mol

IUPAC Name

methyl 2-[(4-chlorophenyl)methyl]-5-nitropyrazole-3-carboxylate

InChI

InChI=1S/C12H10ClN3O4/c1-20-12(17)10-6-11(16(18)19)14-15(10)7-8-2-4-9(13)5-3-8/h2-6H,7H2,1H3

InChI Key

DSXWPPOAHGGSKO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN1CC2=CC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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